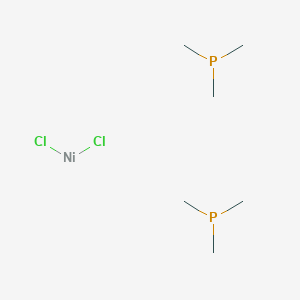

Dichlorobis(trimethylphosphine)nickel(II)

Description

The exact mass of the compound Dichlorobis(trimethylphosphine)nickel(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichlorobis(trimethylphosphine)nickel(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorobis(trimethylphosphine)nickel(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloronickel;trimethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHNNWWCXIOTKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.CP(C)C.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103421-62-1 | |

| Record name | (SP-4-2)-Dichlorobis(trimethylphosphine)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103421-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40455934 | |

| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-05-4 | |

| Record name | Dichlorobis(trimethylphosphine)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(trimethylphosphine)nickel(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Dichlorobis(trimethylphosphine)nickel(II), [NiCl₂(PMe₃)₂]

Abstract

This technical guide provides a comprehensive framework for the crystallographic analysis of dichlorobis(trimethylphosphine)nickel(II), [NiCl₂(PMe₃)₂], a coordination complex of significant interest in catalysis and organometallic synthesis. While a definitive, publicly accessible single-crystal X-ray structure of [NiCl₂(PMe₃)₂] is not prominently available in the literature, this document leverages established principles of inorganic chemistry and detailed data from closely related analogues to present a robust methodology for its synthesis, crystallization, and structural determination. We address the critical question of geometric isomerism—square planar versus tetrahedral—by examining the well-documented behavior of its triphenylphosphine counterpart, [NiCl₂(PPh₃)₂]. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a field-proven logical framework for approaching the structural elucidation of this and similar transition metal complexes.

Introduction: The Structural Dichotomy of Four-Coordinate Ni(II) Complexes

Nickel(II) is a d⁸ transition metal ion. For four-coordinate complexes, it commonly adopts one of two geometries: tetrahedral or square planar. The preferred geometry is dictated by a delicate balance of electronic and steric factors, namely the ligand field strength and the bulkiness of the ligands.

The analogous compound, dichlorobis(triphenylphosphine)nickel(II), [NiCl₂(PPh₃)₂], famously exemplifies this dichotomy. It exists as two stable, interconvertible isomers: a blue, paramagnetic tetrahedral form and a red, diamagnetic square planar form.[1][2] The choice of solvent and crystallization conditions directly influences which isomer is isolated.[1][3] The trimethylphosphine (PMe₃) ligand is sterically less demanding but electronically similar to triphenylphosphine (PPh₃). Therefore, a critical objective in the structural analysis of [NiCl₂(PMe₃)₂] is to ascertain its preferred geometry under specific experimental conditions. Theoretical considerations and the diamagnetic nature reported for the common form of [NiCl₂(PMe₃)₂] strongly suggest a square planar geometry, likely with a trans arrangement of ligands to minimize steric hindrance.[3][4]

This guide will proceed under the hypothesis of a trans-square planar structure, while providing the experimental framework necessary to identify and characterize a tetrahedral isomer should one be formed.

Synthesis and Crystallization: The Path to Diffraction-Quality Crystals

The primary challenge in X-ray crystallography is often not the diffraction experiment itself, but obtaining a high-quality single crystal.[5] The following protocol is a robust method for synthesizing [NiCl₂(PMe₃)₂] and outlines crystallization techniques designed to yield suitable specimens.

Synthesis Protocol

This synthesis is adapted from standard procedures for preparing nickel-phosphine complexes.[1]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Trimethylphosphine (PMe₃), typically as a 1.0 M solution in THF or toluene

-

2,2-Dimethoxypropane or triethyl orthoformate

-

Anhydrous Ethanol or n-Butanol

-

Anhydrous Diethyl Ether

-

Schlenk line and inert atmosphere (Nitrogen or Argon) capabilities

Procedure:

-

Dehydration of Nickel Salt (In Situ): To a Schlenk flask under an inert atmosphere, add NiCl₂·6H₂O (1.0 eq). Add anhydrous ethanol (or n-butanol) to form a slurry. To this, add a dehydrating agent such as 2,2-dimethoxypropane or triethyl orthoformate (approx. 1.5-2.0 eq) to react with the water of hydration. Stir the mixture at room temperature for 30-60 minutes. The color should change from a light green to a yellow/brown solution of the alcohol adduct.

-

Ligand Addition: Cool the solution in an ice bath. Slowly add trimethylphosphine solution (2.0-2.2 eq) dropwise with vigorous stirring. A color change and precipitation are expected.

-

Reaction and Isolation: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration under inert atmosphere using a Schlenk filter cannula or in a glovebox. Wash the solid with a small amount of cold ethanol, followed by a generous wash with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting solid under high vacuum. The product is typically a red or reddish-brown microcrystalline solid.

Cultivating Single Crystals

Obtaining diffraction-quality single crystals requires slow, controlled precipitation from a saturated solution.[5] Given the potential for isomerism, the choice of solvent is a critical experimental variable.

-

Method 1: Slow Evaporation: In a glovebox, dissolve the crude [NiCl₂(PMe₃)₂] powder in a minimal amount of a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a small vial. Loosely cap the vial to allow for very slow evaporation of the solvent over several days.

-

Method 2: Solvent Diffusion (Layering): This is often the most effective method.

-

Dissolve the complex in a small amount of a dense, chlorinated solvent like dichloromethane (DCM) or chloroform in a narrow tube or vial.

-

Carefully layer a less dense, miscible "anti-solvent" in which the complex is poorly soluble (e.g., hexane or diethyl ether) on top of the solution. Do not disturb the interface.

-

Seal the container and leave it undisturbed for several days. Crystals will form at the liquid-liquid interface as the anti-solvent slowly diffuses into the solution, reducing the solubility of the complex.

-

-

Method 3: Thermal Gradient: For compounds with sufficient temperature-dependent solubility, a thermal gradient can be used. A saturated solution is slowly cooled over many hours or days, promoting the growth of a small number of large crystals rather than a large number of small ones.

Causality Behind Solvent Choice: Chlorinated solvents like DCM have been shown to stabilize the square planar isomer of the analogous [NiCl₂(PPh₃)₂] complex, sometimes incorporating into the crystal lattice. Therefore, using DCM or a similar solvent is a logical starting point to crystallize the expected diamagnetic, square planar isomer of [NiCl₂(PMe₃)₂]. Conversely, using a less coordinating solvent like toluene might favor a tetrahedral geometry, if one is accessible.

Single-Crystal X-ray Diffraction Workflow

The following section outlines the standard workflow for determining a crystal structure once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) has been obtained.[6]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Analysis and Expected Parameters

While the specific crystal structure of [NiCl₂(PMe₃)₂] is elusive in published literature, we can present the expected results based on high-quality data from its close analogue, trans-dichlorobis(triphenylphosphine)nickel(II) bis(dichloromethane) solvate, which features a square planar geometry.[7] This serves as an authoritative benchmark for what a successful structure determination of the title compound would likely yield.

Expected Molecular Geometry

The analysis would be expected to confirm a square planar coordination geometry around the nickel center. The two trimethylphosphine ligands and the two chloride ligands would likely be arranged in a trans configuration to minimize steric repulsion, resulting in a centrosymmetric molecule.

Caption: Expected trans-square planar geometry of [NiCl₂(PMe₃)₂].

Tabulated Crystallographic Data (Based on Analogue)

The following table summarizes the key crystallographic parameters and bond lengths/angles from the redetermined structure of trans-[NiCl₂(PPh₃)₂]·2CH₂Cl₂ at 120 K.[7] These values provide an excellent estimation for [NiCl₂(PMe₃)₂].

| Parameter | Expected Value (from trans-[NiCl₂(PPh₃)₂]·2CH₂Cl₂)[7] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8805 (7) |

| b (Å) | 10.3603 (7) |

| c (Å) | 10.6385 (7) |

| α (°) | 64.921 (1) |

| β (°) | 88.663 (1) |

| γ (°) | 72.585 (1) |

| Volume (ų) | 924.99 (11) |

| Z | 1 |

| Selected Bond Lengths (Å) | |

| Ni—Cl | 2.1672 (5) |

| Ni—P | 2.2439 (5) |

| Selected Bond Angles (°) | |

| Cl—Ni—P | 90.58 (2) |

| Cl—Ni—P' | 89.42 (2) |

| P—Ni—P' | 180.0 |

| Cl—Ni—Cl' | 180.0 |

Expert Interpretation: The Ni-P and Ni-Cl bond lengths in the square planar PPh₃ analogue are significantly shorter than those found in its tetrahedral isomer (Ni-P ≈ 2.32 Å, Ni-Cl ≈ 2.21 Å).[1] Should the structure of [NiCl₂(PMe₃)₂] be determined, the observed bond lengths will be a definitive indicator of its geometry. The bond angles deviating slightly from the ideal 90° for a perfect square plane are expected due to packing forces within the crystal lattice.

Conclusion and Outlook

The comprehensive analysis of [NiCl₂(PMe₃)₂] presents a fascinating case study in coordination chemistry. While a published crystal structure remains elusive, strong evidence from analogous compounds and fundamental chemical principles allows for the construction of a robust and predictive analytical framework. The presented guide provides the necessary synthetic and crystallographic protocols for any researcher to pursue the definitive structural elucidation of this important complex. The key takeaway is the critical role of crystallization conditions in potentially isolating and characterizing geometric isomers, a hallmark of four-coordinate d⁸ nickel chemistry. A successful single-crystal X-ray diffraction experiment on [NiCl₂(PMe₃)₂] would not only fill a gap in the chemical literature but would also provide valuable data for computational and catalytic studies.

References

-

The geometry of NiCl₄²⁻ and NiCl₂PMe₃² are:. Infinity Learn. Available at: [Link].

-

Synthesis and Crystal Structure of the Nickel(II) Phosphoranide Complex trans-(PMe₃)₂[(C₄H₆O₃)₂P-P]NiCl. figshare. Available at: [Link].

-

Dichlorobis(triphenylphosphine)nickel(II). Wikipedia. Available at: [Link].

-

Structure of dichlorobis(triphenylphosphine)nickel(II). ResearchGate. Available at: [Link].

-

What is the role of solvents in the synthesis of [Ni(PPh₃)₂Cl₂] complex?. Stack Exchange. Available at: [Link].

-

trans-Dichlorobis(triphenylphosphine)nickel(II) bis(dichloromethane) solvate: redetermination at 120 K. ResearchGate. Available at: [Link].

-

Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. MDPI. Available at: [Link].

-

Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd. PubMed. Available at: [Link].

-

mp-27396: NiCl₂ (trigonal, R-3m, 166). Materials Project. Available at: [Link].

-

Dichlorobis(triphenylphosphine)nickel(II). Grokipedia. Available at: [Link].

-

Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate Additive Manufacturing. Available at: [Link].

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Stanford Advanced Materials. Available at: [Link].

-

Why Ni{Cl₂(PPh₃)₂} is not show geometrical isomerism. Filo. Available at: [Link].

-

Why is Ni[(PPh₃)₂Cl₂] tetrahedral?. Chemistry Stack Exchange. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. brainly.com [brainly.com]

- 4. The geometry of NiCl42− and NiCl2PMe32 are: [infinitylearn.com]

- 5. NIST ICSD Web Site [icsd.nist.gov]

- 6. Inorganic Crystal Structure Database (ICSD) - en.iric.imet-db.ru [en.iric.imet-db.ru]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dichlorobis(trimethylphosphine)nickel(II) [NiCl2(PMe3)2]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(trimethylphosphine)nickel(II), with the chemical formula [NiCl2(PMe3)2], is a coordination complex that serves as a cornerstone in the field of organometallic chemistry and homogeneous catalysis. As a versatile and reactive nickel(II) species, it is a critical precursor for the in-situ generation of catalytically active Ni(0) species, which are pivotal in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, structural characteristics, and reactivity, offering field-proven insights for its effective application in research and development.

Physical and Chemical Properties

The properties of [NiCl2(PMe3)2] are dictated by the d⁸ electron configuration of the nickel(II) center and the nature of the trimethylphosphine (PMe₃) and chloride (Cl⁻) ligands.

| Property | Value | Source |

| Chemical Formula | C₆H₁₈Cl₂NiP₂ | |

| Molecular Weight | 281.75 g/mol | |

| Appearance | Solid | |

| Melting Point | 194-199 °C | |

| UV-Vis λmax | 244 nm | |

| Solubility | Soluble in many organic solvents. |

Structural Analysis and Isomerism

A defining feature of four-coordinate d⁸ nickel(II) complexes is the delicate energy balance between two primary coordination geometries: square planar and tetrahedral. This structural dichotomy has profound implications for the complex's magnetic and reactive properties.

-

Square Planar Geometry : This geometry typically results in a diamagnetic complex (no unpaired electrons). The strong field provided by the two phosphine ligands forces the d-electrons to pair up in the lower energy orbitals. The most common isomer for [NiCl₂(PR₃)₂] complexes with sterically smaller phosphines is the trans-square planar configuration, which minimizes steric repulsion between the ligands.

-

Tetrahedral Geometry : This geometry leads to a paramagnetic complex with two unpaired electrons. Weaker field ligands or significant steric bulk from the phosphine ligands can favor this arrangement.

For the closely related analogue, dichlorobis(triphenylphosphine)nickel(II) or [NiCl₂(PPh₃)₂], both isomers are well-characterized. The red form is a diamagnetic, trans-square planar complex, while the blue form is a paramagnetic, tetrahedral complex.[1] The choice of crystallization solvent can often influence which isomer is isolated.[1]

Given that trimethylphosphine (PMe₃) is a strong-field ligand with a relatively small cone angle compared to triphenylphosphine (PPh₃), [NiCl₂(PMe₃)₂] is predominantly found as the red, diamagnetic, trans-square planar isomer. This is the thermodynamically more stable form.

Structural Parameters (Comparative)

| Bond | Bond Length (Å) | Bond Angle (°) | Compound |

| Ni-P | 2.24 | trans-[NiCl₂(PPh₃)₂] | |

| Ni-Cl | 2.17 | trans-[NiCl₂(PPh₃)₂] | |

| P-Ni-P | 180 | trans-[NiCl₂(PPh₃)₂] | |

| Cl-Ni-Cl | 180 | trans-[NiCl₂(PPh₃)₂] | |

| P-Ni-Cl | 90 | trans-[NiCl₂(PPh₃)₂] |

Data sourced from the known crystal structure of trans-dichlorobis(triphenylphosphine)nickel(II).[1]

dot graph "Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

} Caption: Predicted trans-square planar structure of [NiCl₂(PMe₃)₂].

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of [NiCl₂(PMe₃)₂].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The protons of the methyl groups on the trimethylphosphine ligands will appear as a "virtual triplet" due to strong phosphorus-phosphorus coupling through the nickel center in the trans isomer.

-

³¹P{¹H} NMR : In the proton-decoupled ³¹P NMR spectrum, a single sharp resonance is expected, confirming the magnetic equivalence of the two phosphorus atoms in the trans geometry. Paramagnetic tetrahedral isomers, if present, would lead to very broad or unobservable NMR signals.

-

-

Vibrational Spectroscopy (IR & Raman) : The far-infrared and Raman spectra are particularly informative for characterizing the metal-ligand bonds. The trans-square planar geometry (D₂h symmetry) has specific selection rules.

-

The asymmetric Ni-Cl stretch (B₂u) and the asymmetric Ni-P stretch (B₃u) are IR-active.

-

The symmetric Ni-Cl stretch (Ag) and the symmetric Ni-P stretch (Ag) are Raman-active. This mutual exclusion is a hallmark of a centrosymmetric molecule like the trans isomer. For comparison, a related complex shows ν(Ni-P) at 388 cm⁻¹ and ν(Ni-Cl) at 334 cm⁻¹ in the far-IR spectrum.[2]

-

-

UV-Visible Spectroscopy : The electronic spectrum of square-planar Ni(II) complexes is characterized by d-d transitions. A reported λmax at 244 nm for [NiCl₂(PMe₃)₂] likely corresponds to a charge-transfer band rather than a d-d transition, which would be expected at lower energy (longer wavelength) and be much weaker.

Magnetic Properties

As predicted by its dominant trans-square planar geometry, solid [NiCl₂(PMe₃)₂] is diamagnetic . This is a direct consequence of the d⁸ electron configuration in a strong ligand field, which results in all eight d-electrons being spin-paired. Measurement of the magnetic susceptibility of the material can definitively confirm the absence of unpaired electrons and thus support the square planar structure. For instance, a magnetic moment (μ_eff) of 0 Bohr magnetons (B.M.) is expected. Any significant deviation towards higher values would suggest the presence of a paramagnetic tetrahedral isomer.

Synthesis

[NiCl₂(PMe₃)₂] can be synthesized by the direct reaction of a hydrated nickel(II) chloride salt with trimethylphosphine. The following protocol is adapted from well-established procedures for related phosphine complexes.[3]

Experimental Protocol: Synthesis of [NiCl₂(PMe₃)₂]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Trimethylphosphine (PMe₃), typically as a solution in THF or as a liquefied gas

-

Anhydrous ethanol or 2-propanol

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve NiCl₂·6H₂O in a minimal amount of warm, anhydrous ethanol. The solution will be green.

-

Cool the solution to 0 °C.

-

Slowly add 2.0 equivalents of trimethylphosphine solution dropwise with vigorous stirring. Caution: PMe₃ is toxic and pyrophoric. Handle with appropriate care in a well-ventilated fume hood under an inert atmosphere.

-

Upon addition of the phosphine, a color change and the formation of a precipitate should be observed. The color is typically red or reddish-brown.

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by filtration under inert atmosphere using a Schlenk filter or a cannula.

-

Wash the precipitate with cold, anhydrous ethanol, followed by a small amount of a non-polar solvent like hexane to aid in drying.

-

Dry the product under vacuum to yield [NiCl₂(PMe₃)₂] as a solid.

dot digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

} Caption: Workflow for the synthesis of [NiCl₂(PMe₃)₂].

Chemical Reactivity and Catalytic Applications

[NiCl₂(PMe₃)₂] is a powerful precatalyst, primarily for cross-coupling reactions. Its reactivity stems from its ability to be reduced in situ to a highly reactive Ni(0) species, which is the true catalytic active species.

Key Reactions Catalyzed by [NiCl₂(PMe₃)₂] Systems

-

Kumada-Corriu Coupling : The coupling of Grignard reagents with aryl or vinyl halides.

-

Suzuki-Miyaura Coupling : The coupling of boronic acids with organic halides.

-

Borylation of Aryl Chlorides : The formation of arylboronates from aryl chlorides.

-

[2+2+2] Cycloadditions : The regioselective formation of cyclic compounds.

General Catalytic Cycle: Kumada Coupling Example

The catalytic cycle for nickel-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Precatalyst Activation : The Ni(II) precatalyst, [NiCl₂(PMe₃)₂], is first reduced to a Ni(0) species, often by the Grignard reagent itself. This forms the active catalyst, typically formulated as [Ni(PMe₃)₂].

-

Oxidative Addition : The Ni(0) species undergoes oxidative addition with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Ni(II)-aryl intermediate, [Ni(Ar)(X)(PMe₃)₂].

-

Transmetalation : The Grignard reagent (R-MgX) exchanges its organic group with the halide on the nickel center. This step forms a diorganonickel(II) intermediate, [Ni(Ar)(R)(PMe₃)₂], and a magnesium salt (MgX₂).

-

Reductive Elimination : The two organic groups on the nickel center couple and are eliminated, forming the new C-C bond in the product (Ar-R). This step regenerates the active Ni(0) catalyst, allowing the cycle to continue.

dot digraph "Kumada_Coupling_Cycle" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];

} Caption: General catalytic cycle for Kumada coupling.

Conclusion

Dichlorobis(trimethylphosphine)nickel(II) is a fundamentally important complex in synthetic chemistry. Its well-defined trans-square planar structure and resulting diamagnetism are characteristic features that influence its stability and reactivity. As an easily accessible and highly effective precatalyst, it provides a gateway to a vast array of nickel-catalyzed transformations that are indispensable in academic research and the pharmaceutical and materials science industries. A thorough understanding of its properties, as detailed in this guide, is essential for its rational application and the development of new catalytic methodologies.

References

-

Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

-

Dichlorobis(triphenylphosphine)nickel(II). (2023). In Wikipedia. Retrieved from [Link]

-

Synthesis of Dichlorobis(triphenylphosphine)nickel(II) Chemicals. (2025). Filo. Retrieved from [Link]

-

Dichlorobis(triphenylphosphine)nickel(II). (n.d.). Grokipedia. Retrieved from [Link]

-

Issue forming Bis(triphenylphosphine)nickel chloride coordination complex. (2014). Sciencemadness.org. Retrieved from [Link]

-

Shen, B., & Martin, R. (2019). Mechanisms of Nickel-Catalyzed Coupling Reactions. Trends in Chemistry, 1(9), 830-844. Retrieved from [Link]

-

Lin, Q., & Weix, D. J. (2020). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 53(5), 1088-1100. Retrieved from [Link]

- Wang, C. (2020). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin-Madison.

-

Wang, X., & Engle, K. M. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research, 56(15), 2004-2017. Retrieved from [Link]

-

Parlak, C. (2012). FT-IR and Raman spectroscopic analysis of some Hofmann type complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 99, 12-17. Retrieved from [Link]

-

Agulló-Rueda, F., Calleja, J. M., & Cariati, F. (1987). Raman and infrared spectra of transition metal halide hexahydrates. Journal of Raman Spectroscopy, 18(7), 471-475. Retrieved from [Link]

-

Oshita, M., et al. (2014). Structural and Magnetic Studies on Nickel(II) and Cobalt(II) Complexes with Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligands. Molecules, 19(11), 18883-18897. Retrieved from [Link]

-

Schaller, C. (2023). Magnetic Susceptibility. In Chemistry LibreTexts. Retrieved from [Link]

-

Magnetic Susceptibility of the Elements and Inorganic Compounds. (n.d.). Fizika.si. Retrieved from [Link]

-

Brammer, L., & Stevens, E. D. (1989). Structure of dichlorobis(triphenylphosphine)nickel(II). Acta Crystallographica Section C: Crystal Structure Communications, 45(3), 400-402. Retrieved from [Link]

-

Hall, C. M., et al. (2012). Raman and Infrared Spectroscopy of α and β Phases of Thin Nickel Hydroxide Films Electrochemically Formed on Nickel. The Journal of Physical Chemistry A, 116(25), 6771-6784. Retrieved from [Link]

-

-

NiCl2(PPh3)2... (2021). Chegg.com. Retrieved from [Link]

-

-

Magnetic Susceptibility of Coordination Compounds in the General Chemistry Laboratory. (n.d.). Ohio University. Retrieved from [Link]

-

Di Donato, M., et al. (2015). Femtosecond transient infrared and stimulated Raman spectroscopy shed light on the relaxation mechanisms of photo-excited peridinin. The Journal of Chemical Physics, 142(21), 212443. Retrieved from [Link]

-

Di Donato, M., et al. (2015). Femtosecond transient infrared and stimulated Raman spectroscopy shed light on the relaxation mechanisms of photo-excited peridinin. ResearchGate. Retrieved from [Link]

Sources

Synthesis of Dichlorobis(trimethylphosphine)nickel(II) from Nickel Chloride Hexahydrate: A Technical Guide

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of dichlorobis(trimethylphosphine)nickel(II), [NiCl₂(PMe₃)₂], a versatile catalyst and precursor in organometallic chemistry. Addressing a common challenge, this procedure starts with the readily available and cost-effective nickel(II) chloride hexahydrate (NiCl₂·6H₂O). The methodology incorporates an efficient in situ dehydration step using 2,2-dimethoxypropane, ensuring an anhydrous environment critical for the successful coordination of the pyrophoric trimethylphosphine ligand. This document details the underlying chemical principles, rigorous safety protocols for handling hazardous reagents, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction and Significance

Dichlorobis(trimethylphosphine)nickel(II) is a key coordination complex utilized in a multitude of catalytic transformations. As a precursor to various Ni(0) and Ni(II) catalysts, it finds application in cross-coupling reactions such as Kumada-Corriu and Wenkert arylations, borylation of aryl chlorides, and cycloaddition reactions.[1][2] Trimethylphosphine (PMe₃) is a compact, strongly σ-donating ligand that imparts unique electronic and steric properties to the nickel center, influencing catalytic activity and selectivity.

While many synthetic procedures commence from expensive and hygroscopic anhydrous nickel(II) chloride, this guide presents a field-proven method starting from the common hexahydrate form. The core challenge in using NiCl₂·6H₂O is the presence of six water molecules, four of which are directly coordinated to the nickel center as trans-[NiCl₂(H₂O)₄][3]. These water ligands must be displaced to allow for the coordination of the trimethylphosphine. Simple heating is ineffective for complete dehydration[3]. Our approach overcomes this by employing an in situ chemical dehydration, a robust and efficient alternative to azeotropic distillation or the use of hazardous reagents like thionyl chloride.

CRITICAL SAFETY PROTOCOLS: Handling Trimethylphosphine

Trustworthiness through Safety: The successful and safe execution of this synthesis is predicated on the rigorous handling of trimethylphosphine. PMe₃ is a highly toxic, volatile, and pyrophoric liquid that can ignite spontaneously upon contact with air.[4] All manipulations must be performed under a strictly inert atmosphere (dry nitrogen or argon) using either a Schlenk line or a glovebox.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, tightly fitting safety goggles, and chemical-resistant gloves are mandatory.[5]

-

Inert Atmosphere: All glassware must be oven- or flame-dried and purged with an inert gas. The reaction should be conducted in a Schlenk flask equipped with a magnetic stir bar and a condenser.

-

Reagent Transfer: PMe₃ should be transferred via a gas-tight syringe. Syringes should be purged with inert gas before and after transfer.

-

Quenching and Disposal: Any residual PMe₃ or waste containing it must be quenched safely. This can be achieved by slow, controlled addition to a solution of sodium hypochlorite (bleach) or hydrogen peroxide.[4] The reaction is exothermic and produces oxidized phosphine species.

Mechanistic Considerations and Experimental Rationale

The synthesis proceeds in two key stages: the dehydration of the nickel precursor followed by ligand substitution.

3.1. In Situ Dehydration of NiCl₂·6H₂O

The core of this protocol is the removal of the six water molecules from the starting material. We employ 2,2-dimethoxypropane (DMP) as a chemical dehydrating agent. DMP reacts with water in an acid-catalyzed reaction to form acetone and methanol, which are volatile and can be removed with the solvent.[6][7]

NiCl₂·6H₂O + 6 (CH₃)₂C(OCH₃)₂ --(H⁺ catalyst)--> [NiCl₂] + 6 (CH₃)₂C=O + 12 CH₃OH

This reaction effectively scavenges the water, driving the equilibrium towards the formation of anhydrous nickel(II) chloride directly within the reaction flask. This obviates the need to isolate the highly hygroscopic anhydrous salt.

3.2. Ligand Substitution

Once the anhydrous [NiCl₂] species is formed in solution, the addition of two equivalents of trimethylphosphine results in a straightforward ligand substitution reaction to yield the desired product.

[NiCl₂] + 2 P(CH₃)₃ --> NiCl₂(PMe₃)₂

The resulting complex is then isolated from the reaction mixture.

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 10 mmol of NiCl₂(PMe₃)₂. All operations must be performed using standard Schlenk techniques under an inert atmosphere.

4.1. Reagents and Equipment

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

2,2-Dimethoxypropane (DMP), anhydrous

-

Trimethylphosphine (PMe₃), typically supplied as a 1.0 M solution in THF or toluene

-

Dichloromethane (DCM), anhydrous

-

Hexane, anhydrous

-

250 mL Schlenk flask with a magnetic stir bar

-

Reflux condenser

-

Gas-tight syringes and needles

-

Schlenk filtration unit (fritted funnel)

4.2. Procedure

-

Setup: Assemble a 250 mL Schlenk flask with a stir bar and reflux condenser. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the procedure.

-

Dehydration: To the flask, add nickel(II) chloride hexahydrate (2.38 g, 10.0 mmol). Add 100 mL of anhydrous dichloromethane followed by 2,2-dimethoxypropane (15 mL, ~122 mmol, approx. 12 equivalents). A color change from green to yellow/brown should be observed as the dehydration proceeds.

-

Reaction Initiation: Gently heat the suspension to reflux and stir for 60-90 minutes to ensure complete dehydration. The solution should become a suspension of the yellow anhydrous NiCl₂.

-

Ligand Addition: Cool the flask to 0 °C using an ice bath. While stirring vigorously, slowly add trimethylphosphine (20.0 mL of a 1.0 M solution in THF, 20.0 mmol, 2.0 equivalents) dropwise via syringe over 15-20 minutes.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The color of the suspension will typically change to a brown or reddish-brown.

-

Isolation: Reduce the solvent volume to approximately 20-25 mL under vacuum. Add 100 mL of anhydrous hexane to precipitate the product completely.

-

Purification: Collect the solid product by filtration using a Schlenk filter funnel. Wash the solid with two portions of anhydrous hexane (2 x 30 mL).

-

Drying: Dry the resulting brown solid under high vacuum for several hours. The final product, NiCl₂(PMe₃)₂, should be stored under an inert atmosphere.

Data Presentation

Table 1: Reagent Quantities

| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |

| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | 1.0 | 2.38 g | 10.0 |

| 2,2-Dimethoxypropane | C₅H₁₂O₂ | 104.15 | ~12 | 15 mL | ~122 |

| Trimethylphosphine (1.0 M sol.) | P(CH₃)₃ | 76.08 | 2.0 | 20.0 mL | 20.0 |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 100 mL | - |

| Hexane | C₆H₁₄ | 86.18 | - | ~160 mL | - |

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of NiCl₂(PMe₃)₂.

Characterization and Validation

The identity and purity of the synthesized NiCl₂(PMe₃)₂ can be confirmed through several analytical techniques.

7.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The observation of sharp, well-defined NMR signals is indicative of a diamagnetic, square-planar Ni(II) complex. Paramagnetic tetrahedral Ni(II) complexes typically yield very broad, often unobservable, NMR spectra.[4]

-

¹H NMR (400 MHz, CDCl₃): A sharp singlet is expected for the 18 equivalent protons of the two trimethylphosphine ligands.

-

δ ≈ 1.27 ppm (s, 18H, P(CH₃)₃).[8]

-

-

¹³C{¹H} NMR (100.6 MHz, CDCl₃): A singlet is expected for the six equivalent methyl carbons.

-

δ ≈ 12.22 ppm (s, CH₃).[8]

-

-

³¹P{¹H} NMR: For a diamagnetic trans-isomer, a single sharp resonance would be expected. The chemical shift will be significantly different from that of free PMe₃ (δ ≈ -62 ppm).

7.2. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the trimethylphosphine ligand.

-

Expected Absorptions:

-

C-H stretching vibrations around 2900-3000 cm⁻¹.

-

P-C stretching and CH₃ deformation modes in the fingerprint region (< 1500 cm⁻¹).

-

7.3. Elemental Analysis

For C₆H₁₈Cl₂NiP₂ (MW = 281.75 g/mol ):

-

Calculated: C, 25.58%; H, 6.44%.

-

Found: Analysis should be within ±0.4% of the calculated values.

References

- BenchChem (2025). Application Notes and Protocols: Synthesis of Metal Complexes with Trimethylphosphine Ligands. BenchChem Scientific.

-

Wikipedia contributors. (2024). Dichlorobis(triphenylphosphine)nickel(II). In Wikipedia, The Free Encyclopedia. [Link]

- BenchChem (2025). Technical Support Center: Safely Managing Pyrophoric Hazards of Trimethylphosphine. BenchChem Scientific.

- CymitQuimica (2022). Safety Data Sheet - Trimethylphosphine solution, 1.0 M in THF.

-

Wikipedia contributors. (2023). Trimethylphosphine. In Wikipedia, The Free Encyclopedia. [Link]

-

Gauth. (n.d.). a complex of nickel, [nicl2(pph3)2], is paramagnetic, while the palladium analogue.... [Link]

-

Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. [Link]

-

Wikipedia contributors. (2024). Nickel(II) chloride. In Wikipedia, The Free Encyclopedia. [Link]

-

Brainly. (2024). The complexes [NICl₂(PPh₃)₂] and [PdCl₂(PPh₃)₂] are paramagnetic and diamagnetic, respectively. What does this tell you about their structures?. [Link]

-

Moodle@Units. (n.d.). Exercises 5. [Link]

- F.A. Cotton, G. Wilkinson, C.A. Murillo, M. Bochmann (1999). Advanced Inorganic Chemistry (6th ed.). Wiley-Interscience.

-

van der Vlugt, J. I., et al. (2013). Structure, magnetism and colour in simple bis(phosphine)nickel(II) dihalide complexes: an experimental and theoretical investigation. Dalton Transactions, 43(3), 1132-1143. [Link]

-

Leskinen, T., et al. (2022). A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel(ii) and 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine. Dalton Transactions, 51(27), 10291-10299. [Link]

Sources

- 1. Dichlorobis(trimethylphosphine)nickel(II) 97 19232-05-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Structure, magnetism and colour in simple bis(phosphine)nickel(II) dihalide complexes: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. DSpace [helda.helsinki.fi]

Structural isomers of Dichlorobis(trimethylphosphine)nickel(II)

An In-Depth Technical Guide to the Structural Isomers of Dichlorobis(trimethylphosphine)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomerism in dichlorobis(trimethylphosphine)nickel(II), [NiCl₂ (PMe₃)₂]. The document delves into the synthesis, characterization, and electronic properties of the diamagnetic, square planar trans isomer and its putative paramagnetic cis counterpart. While the existence of two isomers is known, this guide synthesizes available data, drawing parallels with the well-studied dichlorobis(triphenylphosphine)nickel(II) system to provide a robust theoretical and practical framework for researchers in organometallic chemistry and catalysis. Detailed experimental protocols, comparative data tables, and explanatory diagrams are included to facilitate a deeper understanding and practical application of this knowledge.

Introduction: The Significance of Structural Isomerism in Catalysis

Dichlorobis(trimethylphosphine)nickel(II) is a versatile catalyst and precursor in a variety of organic transformations. The geometric arrangement of the ligands around the nickel(II) center plays a pivotal role in determining the catalyst's reactivity, selectivity, and stability. Understanding the distinct properties of its structural isomers is therefore crucial for optimizing catalytic cycles and developing novel synthetic methodologies.

This guide will explore the two primary structural isomers of dichlorobis(trimethylphosphine)nickel(II): the trans and cis isomers in a square planar geometry. While the existence of two isomers is noted in chemical literature, a detailed comparative analysis is often fragmented. This document aims to consolidate this information, providing a clear and practical resource for researchers.

The Dichotomy of Isomers: trans vs. cis

The d⁸ electron configuration of Nickel(II) in a four-coordinate complex allows for either a square planar or a tetrahedral geometry. For dichlorobis(phosphine)nickel(II) complexes, an equilibrium between these geometries is often observed, with the specific phosphine ligand and solvent conditions influencing the favored isomer.[1][2]

The Thermodynamically Stable trans Isomer

The trans isomer of dichlorobis(trimethylphosphine)nickel(II) is the more thermodynamically stable and commonly isolated form. It exhibits a square planar geometry, which is characteristic of many d⁸ metal complexes.

-

Color: Typically red or reddish-brown.

-

Magnetism: Diamagnetic.

-

Structure: The two bulky trimethylphosphine ligands occupy positions opposite to each other, minimizing steric hindrance. The two chloride ligands are also in a trans arrangement. The crystal structure of the related trans-[NiCl(CH₃)(PMe₃)₂] confirms the feasibility of this geometry.

The Putative cis Isomer

The cis isomer, with the two trimethylphosphine ligands adjacent to each other, is expected to be less stable due to increased steric repulsion between the bulky phosphine groups.

-

Color: Expected to be green or blue-green.

-

Magnetism: Potentially paramagnetic, possibly with a distorted square planar or even a tetrahedral geometry. The analogous dichlorobis(triphenylphosphine)nickel(II) exhibits a blue, paramagnetic tetrahedral isomer.[1][2]

-

Structure: The adjacent arrangement of the trimethylphosphine ligands would lead to a C₂ᵥ symmetry.

Synthesis of Dichlorobis(trimethylphosphine)nickel(II) Isomers

The synthesis of dichlorobis(trimethylphosphine)nickel(II) typically involves the reaction of a hydrated nickel(II) chloride salt with trimethylphosphine in a suitable solvent. The choice of solvent and reaction conditions can influence the isomeric ratio of the product.

General Synthetic Protocol

A general method for the synthesis is as follows:

-

To a solution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in an alcohol solvent (e.g., ethanol or isopropanol), add two equivalents of trimethylphosphine (PMe₃).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

The product precipitates from the solution and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

This procedure typically yields the red, trans isomer as the major product. The formation of the green or blue-green cis isomer may be favored at lower temperatures or in specific solvent systems, although detailed procedures for its selective synthesis are not well-documented in the readily available literature.

Spectroscopic and Analytical Characterization

Distinguishing between the cis and trans isomers of dichlorobis(trimethylphosphine)nickel(II) can be achieved through a combination of spectroscopic and analytical techniques.

³¹P NMR Spectroscopy

³¹P{¹H} NMR spectroscopy is a powerful tool for differentiating between the isomers.

-

trans Isomer: Due to the equivalence of the two phosphorus atoms, the ³¹P{¹H} NMR spectrum of the trans isomer is expected to show a single sharp singlet.

-

cis Isomer: The two phosphorus atoms in the cis isomer are chemically equivalent, and thus a single singlet is also expected. However, the chemical shift will differ from that of the trans isomer. For related square planar complexes, the cis isomer often resonates at a different frequency than the trans isomer.

UV-Vis Spectroscopy

The different geometries and electronic structures of the isomers give rise to distinct UV-Vis absorption spectra.

-

trans Isomer (Red): The d-d transitions are typically weak and occur at lower energy.

-

cis/Tetrahedral Isomer (Green/Blue): The d-d transitions are generally more intense and shifted to higher energies.

Magnetic Susceptibility

Magnetic susceptibility measurements can definitively distinguish between the diamagnetic trans isomer and a potentially paramagnetic cis or tetrahedral isomer.

| Property | trans-Dichlorobis(trimethylphosphine)nickel(II) | cis-Dichlorobis(trimethylphosphine)nickel(II) (putative) |

| Color | Red / Reddish-brown | Green / Blue-green |

| Geometry | Square Planar | Distorted Square Planar or Tetrahedral |

| Magnetism | Diamagnetic | Paramagnetic |

| ³¹P{¹H} NMR | Single singlet | Single singlet (different chemical shift) |

| Symmetry | D₂h | C₂ᵥ |

Isomerization and Interconversion

The cis and trans isomers of dichlorobis(trimethylphosphine)nickel(II) are expected to exist in equilibrium in solution, with the position of the equilibrium being dependent on factors such as temperature and solvent polarity. The less sterically hindered trans isomer is generally the more stable form.

Caption: Equilibrium between cis and trans isomers of NiCl₂(PMe₃)₂.

Experimental Protocols

Synthesis of trans-Dichlorobis(trimethylphosphine)nickel(II)

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Trimethylphosphine (PMe₃), 1.0 M solution in THF

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), place NiCl₂·6H₂O (1.19 g, 5.0 mmol) in a 100 mL Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous ethanol (30 mL) to the flask and stir to dissolve the nickel salt. The solution will be green.

-

Slowly add the trimethylphosphine solution (10.0 mL, 10.0 mmol) to the stirring nickel chloride solution at room temperature.

-

A red precipitate will form immediately.

-

Continue stirring the reaction mixture at room temperature for 1 hour to ensure complete reaction.

-

Isolate the red solid by filtration under inert atmosphere using a Schlenk filter funnel.

-

Wash the solid with two portions of anhydrous diethyl ether (10 mL each).

-

Dry the product under high vacuum for several hours.

-

The final product is a red, microcrystalline solid.

Conclusion

The structural isomerism of dichlorobis(trimethylphosphine)nickel(II) presents a fascinating case study in the coordination chemistry of nickel. The interplay between the electronic and steric properties of the ligands dictates the preferred geometry, leading to distinct physical and chemical properties for the cis and trans isomers. While the trans isomer is well-characterized, further research is warranted to isolate and fully characterize the elusive cis isomer, which could unlock new avenues in catalysis and materials science. This guide provides a foundational understanding for researchers to explore this and related systems.

References

-

Wikipedia. Dichlorobis(triphenylphosphine)nickel(II). [Link]

-

McPhail, A. T., & Steele, J. C. H. (1972). Structural investigations of nickel complexes. Part II. Crystal and molecular structure of trans-dichlorobis-(4,4-dimethoxy-1-phenylphosphorinan)nickel(II). Journal of the Chemical Society, Dalton Transactions, (23), 2680-2684. [Link]

-

Khan Academy. Geometrical isomerism in square planar complexes. [Link]

-

Hayter, R. G., & Humiec, F. S. (1965). Square-Planar-Tetrahedral Isomerism of Nickel Halide Complexes of Diphenylalkylphosphines. Inorganic Chemistry, 4(12), 1701–1706. [Link]

-

Goh, L. Y., Chen, W., & Leong, W. K. (1998). Syntheses and Characterization of Nickel(II) and Ruthenium(II) Complexes with the Novel Phosphine Ligands 1-((Diphenylphosphino)methyl)- and 1,1-Bis((diphenylphosphino)methyl)-1-silacyclopent-3-ene. Organometallics, 17(13), 2754–2759. [Link]

-

UBC Library Open Collections. The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. [Link]

-

Chemistry LibreTexts. Isomerism. [Link]

-

Wikiwand. Dichlorobis(triphenylphosphine)nickel(II). [Link]

-

ResearchGate. The Crystal Structures of Trimethylphosphane supported Nickel- and Cobalt-Methyl Complexes: Octahedral mer-cis-[CoIIII(CH3)2(PMe3)3] and Square Planar trans-[NiIICl(CH3)(PMe3)2]. [Link]

-

Brainly. [NiCl2(PMe3)2] is a diamagnetic complex of Ni(II). How many total isomers are... [Link]

Sources

An In-depth Technical Guide to the Magnetic Properties of Dichlorobis(phosphine)nickel(II) Complexes

This guide provides a comprehensive exploration of the fascinating magnetic properties of dichlorobis(phosphine)nickel(II) complexes, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings, practical experimental methodologies, and the nuanced interpretation of magnetic data that characterize these versatile compounds.

The Dichotomy of Structure and Magnetism: A Tale of Two Isomers

Dichlorobis(phosphine)nickel(II) complexes, with the general formula NiCl₂[PR₃]₂, are classic examples of coordination compounds that exhibit a delicate interplay between their molecular geometry and magnetic behavior. These complexes can exist as two distinct isomers: a paramagnetic tetrahedral form and a diamagnetic square planar form.[1][2] The choice between these geometries is influenced by a subtle balance of steric and electronic factors, including the nature of the phosphine ligand and the crystallization solvent.[3][4]

The well-studied dichlorobis(triphenylphosphine)nickel(II), NiCl₂(PPh₃)₂, serves as a prime exemplar of this isomerism. It can be isolated as a blue, paramagnetic solid with a tetrahedral geometry or a red, diamagnetic solid with a square planar arrangement.[1][3] The tetrahedral isomer is typically paramagnetic due to the presence of two unpaired electrons in the nickel(II) d-orbitals, while the square planar isomer is diamagnetic, with all electron spins paired.[3][5]

The interconversion between these isomers can often be achieved by changing the solvent used for crystallization. For instance, the tetrahedral form of NiCl₂(PPh₃)₂ can be synthesized in alcohols or glacial acetic acid, while crystallization from chlorinated solvents can favor the formation of the square planar isomer.[1][4] This fascinating equilibrium is a direct consequence of the small energy difference between the two geometries, a hallmark of d⁸ transition metal complexes.

Caption: Equilibrium between tetrahedral and square planar isomers of dichlorobis(phosphine)nickel(II) complexes.

Theoretical Framework: Understanding the Electronic Basis of Magnetism

The magnetic properties of dichlorobis(phosphine)nickel(II) complexes are fundamentally governed by the electronic configuration of the nickel(II) ion, a d⁸ system, within the ligand field created by the chloride and phosphine ligands. Crystal Field Theory (CFT) provides a powerful model for understanding the splitting of the d-orbitals and the resulting magnetic behavior.[6][7]

In a tetrahedral ligand field , the five d-orbitals split into two sets: a lower energy e set (dz², dx²-y²) and a higher energy t₂ set (dxy, dxz, dyz). For a d⁸ ion like Ni(II), the electrons will occupy these orbitals to maximize spin multiplicity (Hund's rule), resulting in two unpaired electrons and, consequently, paramagnetism.

In contrast, a square planar ligand field leads to a more complex splitting pattern, with the dx²-y² orbital being significantly destabilized. For a d⁸ ion, the eight electrons can fill the four lower-energy orbitals, leading to a spin-paired, diamagnetic configuration.[8]

The choice between a high-spin tetrahedral and a low-spin square planar geometry is dictated by the magnitude of the crystal field splitting energy (Δ) relative to the electron pairing energy (P).[9] Strong-field ligands, like phosphines, generally favor a larger splitting, which can lead to the square planar geometry. However, steric bulk from the phosphine ligands can destabilize the planar arrangement, favoring the less sterically hindered tetrahedral geometry.[3]

Synthesis of Dichlorobis(phosphine)nickel(II) Complexes

The synthesis of these complexes is a cornerstone of their investigation. A common and straightforward method involves the reaction of a hydrated nickel(II) chloride salt with the desired phosphine ligand in a suitable solvent.[1][10]

Experimental Protocol: Synthesis of Dichlorobis(triphenylphosphine)nickel(II)

This protocol outlines the synthesis of the blue, tetrahedral isomer of NiCl₂(PPh₃)₂.

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Glacial acetic acid or ethanol

-

Deionized water

Procedure:

-

Dissolve a specific amount of NiCl₂·6H₂O (e.g., 0.6 g) in a minimal amount of deionized water (2-3 drops).[10]

-

To this solution, add a suitable volume of glacial acetic acid (e.g., 15 mL).[10]

-

In a separate beaker, dissolve a stoichiometric excess of triphenylphosphine (e.g., 1.3 g) in the same solvent (e.g., 15 mL of glacial acetic acid), heating gently if necessary.[10]

-

Slowly add the hot triphenylphosphine solution to the nickel chloride solution with constant stirring.[10]

-

Allow the reaction mixture to cool. The blue crystals of the tetrahedral NiCl₂(PPh₃)₂ complex will precipitate out.[4]

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.

Characterization of Magnetic Properties: From Bulk Susceptibility to Molecular Insights

Determining the magnetic properties of dichlorobis(phosphine)nickel(II) complexes is crucial for understanding their electronic structure and geometry. Two primary techniques are employed for this purpose: SQUID magnetometry for solid-state measurements and the Evans method for solution-state analysis.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an exceptionally sensitive technique for measuring the magnetic properties of solid samples as a function of temperature and applied magnetic field.[11][12] It allows for the precise determination of magnetic susceptibility (χ), which can then be used to calculate the effective magnetic moment (μeff).

Caption: General workflow for SQUID magnetometry measurements.

Data Interpretation: For a paramagnetic complex like tetrahedral NiCl₂(PPh₃)₂, the product of molar magnetic susceptibility and temperature (χT) is expected to be relatively constant over a wide temperature range, consistent with the Curie Law.[13] The value of χT at room temperature can be used to calculate the effective magnetic moment, which for a high-spin Ni(II) complex (S=1) is typically around 3.20 B.M.[14] Deviations from ideal Curie behavior at low temperatures can provide insights into zero-field splitting effects.[13][15]

The Evans Method: Magnetic Susceptibility in Solution

The Evans method is a convenient and widely used NMR-based technique to determine the magnetic susceptibility of a paramagnetic species in solution.[16][17] It relies on measuring the change in the chemical shift of an inert reference compound in the presence of the paramagnetic sample.[18][19]

Materials:

-

Paramagnetic nickel complex

-

High-purity NMR solvent (e.g., CDCl₃)

-

Inert reference compound (e.g., tetramethylsilane, TMS, or a small amount of the non-deuterated solvent)

-

Concentric NMR tubes (or a single tube with a capillary insert)

Procedure:

-

Prepare a solution of the paramagnetic complex of accurately known concentration in the chosen NMR solvent.[19]

-

Prepare a reference sample containing only the NMR solvent and the inert reference compound.

-

Place the reference solution in the inner tube (capillary) and the sample solution in the outer tube.[19]

-

Acquire the ¹H NMR spectrum. You will observe two signals for the reference compound: one from the inner tube and one from the outer tube, shifted due to the presence of the paramagnetic species.[16]

-

Measure the frequency difference (Δf) between the two reference signals in Hz.[18]

Data Calculation: The molar magnetic susceptibility (χM) can be calculated using the following equation:

χM = (Δf / (f * c)) - χM,dia

where:

-

Δf is the frequency shift in Hz[18]

-

f is the spectrometer frequency in Hz[18]

-

c is the concentration of the paramagnetic sample in mol/cm³[17]

-

χM,dia is the molar diamagnetic susceptibility of the solvent.

From the molar magnetic susceptibility, the effective magnetic moment (μeff) can be calculated using:

μeff = 2.828 * √(χM * T)

where T is the temperature in Kelvin.[18] The number of unpaired electrons (n) can then be estimated from the spin-only formula:

μeff = √[n(n+2)]

A typical magnetic moment of around 2.96 B.M. for [NiCl₂(PPh₃)₂] in solution indicates the presence of two unpaired electrons, consistent with a tetrahedral geometry.[5]

| Complex | Geometry | Spin State (S) | Expected μeff (B.M.) | Color |

| [NiCl₂(PPh₃)₂] | Tetrahedral | 1 (High Spin) | ~2.9 - 3.4[5][20] | Blue[3] |

| [NiCl₂(PPh₃)₂] | Square Planar | 0 (Low Spin) | 0[1] | Red[3] |

Table 1: Magnetic and physical properties of dichlorobis(triphenylphosphine)nickel(II) isomers.

Advanced Topics and Future Directions

The magnetic properties of dichlorobis(phosphine)nickel(II) complexes extend beyond simple paramagnetism and diamagnetism. Research in this area is exploring more complex phenomena:

-

Single-Molecule Magnets (SMMs): While less common for simple phosphine complexes, mononuclear nickel(II) complexes with specific ligand environments can exhibit slow magnetic relaxation, a characteristic of SMMs.[13][21][22] This behavior is often associated with significant magnetic anisotropy (zero-field splitting).

-

Paramagnetic NMR Spectroscopy: The study of paramagnetic nickel(II) complexes by NMR is a powerful tool for elucidating their solution structure and dynamics.[23][24][25] The large chemical shifts and line broadening induced by the paramagnetic center provide unique structural information.[23]

The continued exploration of the magnetic properties of dichlorobis(phosphine)nickel(II) and related complexes promises to uncover new fundamental insights into the relationship between structure and magnetism, with potential applications in catalysis, materials science, and bioinorganic chemistry.

References

-

Evans Method | PDF | Nuclear Magnetic Resonance - Scribd. Available at: [Link]

-

The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility - JoVE. (2017). Available at: [Link]

-

Dichlorobis(triphenylphosphine)nickel(II) - Grokipedia. Available at: [Link]

-

Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - Dalton Transactions (RSC Publishing). (2006). Available at: [Link]

-

Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds. (2019). Available at: [Link]

-

Magnetic Susceptibility by the Evans Method | Chem Lab - Truman ChemLab. (2009). Available at: [Link]

-

Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2″-Terpyridine Derivatives: Preparation and Magneto-Structural Study - PMC - PubMed Central. (2023). Available at: [Link]

-

Paramagnetic NMR Investigations of High-Spin Nickel(II) Complexes. Controlled Synthesis, Structural, Electronic, and Magnetic Properties of Dinuclear vs Mononuclear Species | Journal of the American Chemical Society. (2001). Available at: [Link]

-

Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2′′-Terpyridine Derivatives: Preparation and Magneto-Structural Study - MDPI. (2023). Available at: [Link]

-

Paramagnetic NMR investigations of high-spin nickel(II) complexes. Controlled synthesis, structural, electronic, and magnetic properties of dinuclear vs. mononuclear species - PubMed. (2001). Available at: [Link]

-

(PDF) Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2″-Terpyridine Derivatives: Preparation and Magneto-Structural Study - ResearchGate. (2023). Available at: [Link]

-

Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - PubMed. (2006). Available at: [Link]

-

Spin state change during crystallisation for [NiCl2(PPh3)2] - Chemistry Stack Exchange. (2019). Available at: [Link]

-

Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2':6'-2''-Terpyridine Derivatives: Preparation and Magneto-Structural Study - PubMed. (2023). Available at: [Link]

-

Evans balance - Wikipedia. Available at: [Link]

-

Crystal field theory (II). Available at: [Link]

-

Synthesis of dichlorobis(triphenyl phosphine ) nickel [II] - YouTube. (2023). Available at: [Link]

-

Dichlorobis(triphenylphosphine)nickel(II) - Wikiwand. Available at: [Link]

-

Synthesis and X-ray structure of dichlorobis(8-(diphenylphosphinyl)quinoline)nickel(II). Available at: [Link]

-

Structure, magnetism and colour in simple bis(phosphine)nickel(II) dihalide complexes: an experimental and theoretical investigation - PubMed. (2013). Available at: [Link]

-

Nickel(II) bis(phosphine) complexes - Semantic Scholar. (1991). Available at: [Link]

-

Ditertiary Phosphine Complexes of Nickel. SpeCtral, Magnetic, and Proton Resonance Studies. A Planar-Tetrahedral Equilibrium | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

NMR Spectroscopy of Paramagnetic Complexes. Available at: [Link]

-

Mononuclear Ni(II) Complex: A Field Induced Single-Molecule Magnet Showing Two Slow Relaxation Processes - ResearchGate. (2015). Available at: [Link]

-

Introduction to Crystal Field Theory - Chemistry LibreTexts. (2023). Available at: [Link]

-

Structure, magnetism and colour in simple bis(phosphine)nickel(II) dihalide complexes: an experimental and theoretical investigation - ResearchGate. (2013). Available at: [Link]

-

Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia. Available at: [Link]

-

Crystal field theory - Wikipedia. Available at: [Link]

-

The Nickel(II), d 8 compounds supported via Crystal Field Theory the preference of octahedral geometry than square planar. - ResearchGate. Available at: [Link]

-

High-spin, tetrahedral cobalt(ii) and nickel(ii) complexes supported by monoprotic aminophosphine ligands, and attempted extensi - RSC Publishing. (2022). Available at: [Link]

-

Lecture 29: Transition Metals: Crystal Field Theory Part II - MIT OpenCourseWare. (2014). Available at: [Link]

-

(a) The structure of NiCl2(PPh3)2. (b) Zero-field magnetic sublevel... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Impact of tetrahedral and square planar geometry of Ni(II) complexes with (pseudo)halide ligands to magnetic properties | Request PDF - ResearchGate. (2019). Available at: [Link]

-

Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity - PMC - PubMed Central. (2021). Available at: [Link]

-

Question: + NiCl2(PPh3)2 0.188 Ni(NCS)2(PPh3)2 0.104 Mass of sample in susceptibility tube (g) 5.9x10-6 -4.7x107 No Yes Mass susceptibility, Kg Is the sample diamagnetic? If 'Yes'leave next 3 rows blank Molar susceptibility, XM 3.68x103 4.073x103 Corrected Molar susceptibility XA Effective magnetic moment ſleff (in BM) 3.09BM Number of unpaired electrons present 2 - Chegg. (2021). Available at: [Link]

-

Ligand field design enables quantum manipulation of spins in Ni2+ complexes - PMC - NIH. (2021). Available at: [Link]

-

(PDF) Tetrahedral and Square Planar Ni complexes, R = Ph & Pr-i Revisited: Experimental and Theoretical Analysis of Interconversion Pathways, Structural Preferences, and Spin De localization - ResearchGate. (2011). Available at: [Link]

-

Synthesis, crystal structures and spectral studies of square planar nickel(II) complexes containing ONS donor Schiff base and triphenylphosphine | Request PDF - ResearchGate. (2020). Available at: [Link]

-

Tutorial: Basic principles, limits of detection, and pitfalls of highly sensitive SQUID magnetometry for nanomagnetism and spintronics - AIP Publishing. (2018). Available at: [Link]

-

Square Planar-Tetrahedral Isomerism Among Some Complexes of Nickel(II). A New Type of Geometric Isomerism | Journal of the American Chemical Society. Available at: [Link]

-

(PDF) Preparation and stereochemistry of nickel phosphine complexes - ResearchGate. (2020). Available at: [Link]

-

Superconducting Quantum Interference Device (SQUID) - UBC Physics & Astronomy. Available at: [Link]

-

Field-Induced Slow Magnetic Relaxation in the Ni(I) Complexes [NiCl(PPh3)2]·C4H8O and [Ni(N(SiMe3)2)(PPh3)2] | Request PDF - ResearchGate. (2016). Available at: [Link]

-

Solved [NiCl2(PPh3)2] has a magnetic moment of 2.96 BM | Chegg.com. (2020). Available at: [Link]

-

Paramagnetic Properties of Rare Earth Hydroxides, Oxalates, and Dibutyl Phosphates | ACS Omega - ACS Publications. (2022). Available at: [Link]

-

SQUID - Wikipedia. Available at: [Link]

-

Research - Chemistry SQUID Magnetic Property Measurement System. Available at: [Link] squid-magnetic-property-measurement-system/

Sources

- 1. Dichlorobis(triphenylphosphine)nickel(II) - Wikiwand [wikiwand.com]

- 2. Dichlorobis(triphenylphosphine)nickel(II) - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chegg.com [chegg.com]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. Crystal field theory - Wikipedia [en.wikipedia.org]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. SQUID - Wikipedia [en.wikipedia.org]

- 13. Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2″-Terpyridine Derivatives: Preparation and Magneto-Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ni(II), Cu(II), Mn(II), and Fe(II) Metal Complexes Containing 1,3-Bis(diphenylphosphino)propane and Pyridine Derivative: Synthesis, Characterization, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2':6'-2″-Terpyridine Derivatives: Preparation and Magneto-Structural Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 18. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 19. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 20. Solved + NiCl2(PPh3)2 0.188 Ni(NCS)2(PPh3)2 0.104 Mass of | Chegg.com [chegg.com]

- 21. Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2″-Terpyridine Derivatives: Preparation and Magneto-Structural Study [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Paramagnetic NMR investigations of high-spin nickel(II) complexes. Controlled synthesis, structural, electronic, and magnetic properties of dinuclear vs. mononuclear species - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of Dichlorobis(trimethylphosphine)nickel(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of [NiCl2(PMe3)2] and its Solubility

Dichlorobis(trimethylphosphine)nickel(II), with the chemical formula [NiCl2(PMe3)2], is a coordination complex of significant interest in the field of synthetic chemistry.[1] It serves as a versatile catalyst in a variety of organic transformations, including Kumada-Corriu cross-coupling reactions, borylation of aryl chlorides, and arylcyanation of alkynes.[2] The efficiency and applicability of this complex in any solution-phase reaction are fundamentally dictated by its solubility in the chosen reaction medium.

A thorough understanding of the solubility of [NiCl2(PMe3)2] is paramount for optimizing reaction conditions, ensuring homogeneity, and achieving reproducible results. This guide provides an in-depth technical overview of the solubility of this complex in common organic solvents, grounded in both theoretical principles and practical, field-proven methodologies.

Theoretical Framework: The Chemical Principles Governing Solubility

The solubility of a coordination complex like [NiCl2(PMe3)2] is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" is the foundational principle, where the polarity of the solute must be matched with the polarity of the solvent for significant dissolution to occur.

Molecular Structure and Polarity:

[NiCl2(PMe3)2] is a four-coordinate nickel(II) complex. The trimethylphosphine (PMe3) ligands are considered strong-field ligands, while the chloride (Cl-) ligands are weak-field. This combination, along with the steric bulk of the ligands, influences the geometry of the complex. While analogous triphenylphosphine complexes can exist as an equilibrium of square planar and tetrahedral isomers, the smaller, less sterically demanding trimethylphosphine ligands in [NiCl2(PMe3)2] favor a specific geometry that dictates its overall polarity.[3][4] The complex possesses both polar (Ni-Cl bonds) and nonpolar (P-CH3 groups) components. The phosphine ligands, with their methyl groups, create a lipophilic (nonpolar) exterior, which significantly influences its interaction with organic solvents.

The diagram below illustrates the key structural features of the complex that determine its solubility characteristics.

Figure 1: Molecular interactions of [NiCl2(PMe3)2].

Solvent-Solute Interactions:

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar trimethylphosphine ligands on the exterior of the complex interact favorably with nonpolar solvents through van der Waals forces. This leads to good solubility in solvents like toluene and other hydrocarbons.

-

Polar Aprotic Solvents (e.g., Dichloromethane, THF): Chlorinated solvents like dichloromethane (DCM) can effectively solvate the complex due to their ability to engage in dipole-dipole interactions with the polar Ni-Cl bonds, while also interacting with the nonpolar regions. Tetrahydrofuran (THF) is also a common solvent for reactions involving similar phosphine complexes.

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents are generally poor choices for dissolving [NiCl2(PMe3)2]. The strong hydrogen bonding network in these solvents makes it energetically unfavorable to create a cavity for the nonpolar complex. Furthermore, the complex can be sensitive to moisture.[5]

Solubility Profile of [NiCl2(PMe3)2]

| Solvent | Solvent Type | Reported Solubility | Rationale for Performance |

| Toluene | Aromatic Hydrocarbon | Soluble | Good match for the nonpolar character of the PMe3 ligands. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Balances polarity to interact with both Ni-Cl and PMe3 groups. |

| Chloroform | Chlorinated | Likely Soluble | Similar properties to DCM. |

| Tetrahydrofuran (THF) | Ether | Soluble | A common solvent for organometallic reactions; moderately polar. |

| Benzene | Aromatic Hydrocarbon | Soluble | Similar to toluene, good for nonpolar interactions. |

| Hexane/Pentane | Aliphatic Hydrocarbon | Sparingly Soluble to Insoluble | Lacks sufficient polarity to effectively solvate the complex. |

| Diethyl Ether | Ether | Sparingly Soluble | Less polar than THF, leading to reduced solubility. |

| Methanol/Ethanol | Polar Protic | Insoluble | Strong hydrogen bonding network of the solvent disfavors dissolution. |

| Water | Polar Protic | Insoluble | Highly polar and protic; the complex is also moisture-sensitive.[6] |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Can coordinate to the metal center, potentially leading to ligand exchange rather than simple dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | Highly polar; may lead to complex decomposition or ligand exchange.[7] |